molecular formula C9H9BrO B3226821 3-Bromo-2-ethylbenzaldehyde CAS No. 1258440-77-5

3-Bromo-2-ethylbenzaldehyde

Cat. No.: B3226821
CAS No.: 1258440-77-5
M. Wt: 213.07 g/mol
InChI Key: JGEMVIXTIJUDTF-UHFFFAOYSA-N
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Description

3-Bromo-2-ethylbenzaldehyde: is an organic compound with the molecular formula C9H9BrO . It is a substituted benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and an ethyl group at the second position. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethylbenzaldehyde can be achieved through several methods. One common method involves the bromination of 2-ethylbenzaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent yield and purity of the compound. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-ethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-2-ethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethylbenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. The bromine atom and the aldehyde group play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-ethylbenzaldehyde is unique due to the specific positioning of the bromine and ethyl groups on the benzene ring, which influences its chemical reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

3-bromo-2-ethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-2-8-7(6-11)4-3-5-9(8)10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEMVIXTIJUDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=C1Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (3-bromo-2-ethylphenyl)(hydroxy)methanesulfonate (5.26 g, 16.59 mmol) in THF (25 mL) was added HCl (16.59 mL, 49.8 mmol). The mixture was stirred for an hour at rt. THF was removed under the reduced pressure. Residue was dissolved in EtOAc (50 mL) then washed with brine (10 mL). The organic phase was dried over anhydrous sodium sulfate, concentrated under the reduced pressure and dried in vacuum to give 3-bromo-2-ethylbenzaldehyde (2.89 g) as pale yellow oil.
Name
(3-bromo-2-ethylphenyl)(hydroxy)methanesulfonate
Quantity
5.26 g
Type
reactant
Reaction Step One
Name
Quantity
16.59 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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